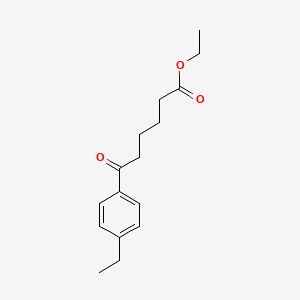

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate

Description

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (CAS 898778-26-2) is an aromatic ester with the molecular formula C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol . Its structure comprises a hexanoate backbone with a ketone group at the 6-position and a 4-ethylphenyl substituent.

Properties

IUPAC Name |

ethyl 6-(4-ethylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-13-9-11-14(12-10-13)15(17)7-5-6-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNSXOPQFGNUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645757 | |

| Record name | Ethyl 6-(4-ethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-26-2 | |

| Record name | Ethyl 4-ethyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-ethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-ethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-ethylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters

Scientific Research Applications

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-ethylphenyl)-6-oxohexanoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The pathways involved include enzymatic catalysis and chemical hydrolysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate (CAS 951886-40-1)

- Molecular Formula : C₁₄H₁₆ClFO₃

- Molecular Weight : 286.73 g/mol .

- Key Differences : The substitution of chlorine and fluorine at the 4- and 2-positions of the phenyl ring increases polarity and lipophilicity compared to the ethyl group. Halogen substituents may enhance metabolic stability and influence binding affinity in biological systems.

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8)

- Molecular Formula : C₁₄H₁₆Cl₂O₃

- Molecular Weight : Higher than the ethylphenyl analog due to two chlorine atoms .

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (CAS 898752-73-3)

Heterocyclic and Functional Group Modifications

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898792-48-8)

- Molecular Formula: C₁₉H₂₇NO₃

- Key Addition : Incorporates a morpholine ring, introducing nitrogen and oxygen atoms .

- Implications : Enhances solubility in polar solvents and may interact with biological targets via hydrogen bonding.

Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898783-39-6)

Ester Group Variations

Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

Physical Properties

| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | Purity |

|---|---|---|---|

| Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (898778-26-2) | Not reported | Not reported | - |

| Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (898752-73-3) | 373.8 (predicted) | 1.068 (predicted) | 97% |

| Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (898792-48-8) | - | - | 97% |

Biological Activity

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 288.37 g/mol. The structure features an ethyl ester group, a hexanoate backbone, and a phenyl moiety with an ethyl substituent, which may influence its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The keto group in the compound can participate in hydrogen bonding and nucleophilic addition reactions, facilitating interactions with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The presence of the ethyl group on the phenyl ring is believed to enhance lipophilicity, potentially improving membrane penetration and efficacy against microbial pathogens.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:

- Antimicrobial Efficacy : A study examining various derivatives found that certain structural modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited increased potency.

- Cell Viability Assays : In vitro assays demonstrated that analogs of this compound could reduce cell viability in cancer cell lines at low micromolar concentrations, indicating potential for therapeutic development.

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), thereby halting the cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | Structure | Antimicrobial, anticancer |

| Ethyl 6-(2-methylphenyl)-6-oxohexanoate | Structure | Moderate cytotoxicity against cancer cells |

| Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate | Structure | Anti-inflammatory, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.